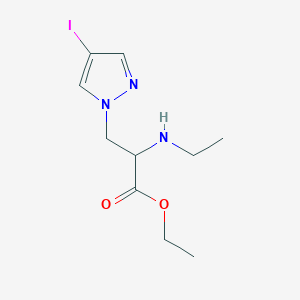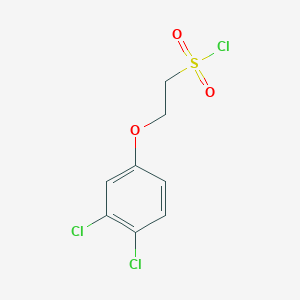
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorophenol with ethylene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenoxy)ethyldialkylamines: These compounds have similar structures but different functional groups, leading to distinct reactivity and applications.
Other Sulfonyl Chlorides: Compounds with different aromatic substituents can exhibit varying reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of reactivity and selectivity, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C8H7Cl3O3S |
|---|---|
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O3S/c9-7-2-1-6(5-8(7)10)14-3-4-15(11,12)13/h1-2,5H,3-4H2 |
Clave InChI |
LEGXYWNFHBNCAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
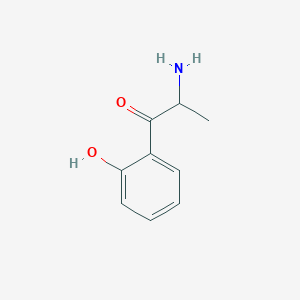
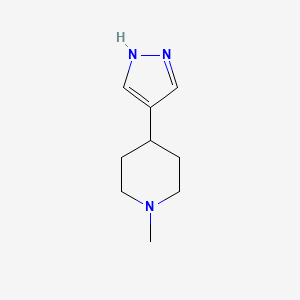

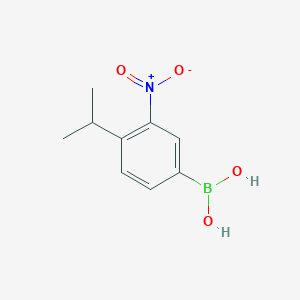
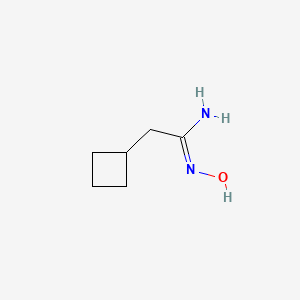
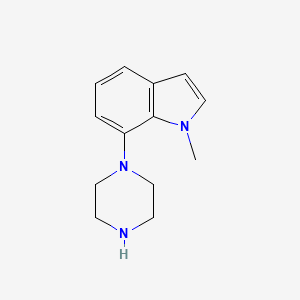
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
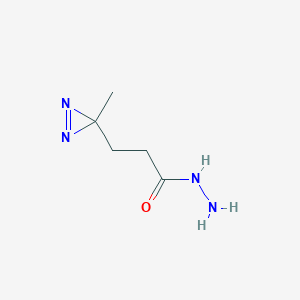
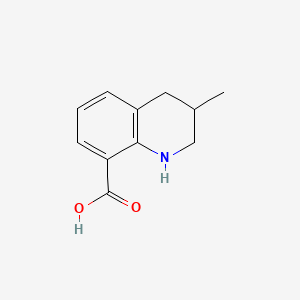
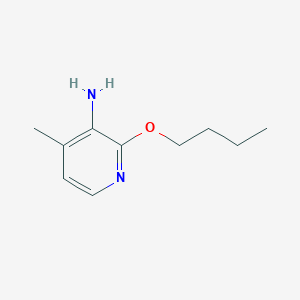
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
